Cas no 112408-68-1 (3'-deoxy-4-O-methylsappanol)

3'-deoxy-4-O-methylsappanol structure
Nome del prodotto:3'-deoxy-4-O-methylsappanol
3'-deoxy-4-O-methylsappanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3'-Deoxy-O-methyl-sappanol
- 4-Me ether-3-(4-Hydroxybenzyl)-3,4,7-chromantriol
- 3'-Deoxy-4-O-methylsappanol
- 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-; (3R,4S)-3-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-2H-1-benzopyran-3,7-diol
- (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
- 3invertedexclamationmark-Deoxy-4-O-methylsappanol
- (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
- AKOS040761087
- 3 inverted exclamation mark -Deoxy-4-O-methylsappanol
- 112408-68-1
- CHEMBL518739
- HY-N9316
- 3'-deoxy- 4-O-methylsappanol
- FS-7972
- DTXSID101131312
- CS-0159367
- DA-49578
- 3'-deoxy-4-O-methylsappanol
-
- Inchi: InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1
- Chiave InChI: NRDMATSOBGRQDO-DLBZAZTESA-N
- Sorrisi: CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O
Proprietà calcolate
- Massa esatta: 302.11542367g/mol
- Massa monoisotopica: 302.11542367g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 79.2Ų
Proprietà sperimentali
- Colore/forma: Powder
3'-deoxy-4-O-methylsappanol Letteratura correlata
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
112408-68-1 (3'-deoxy-4-O-methylsappanol) Prodotti correlati
- 1114915-10-4(3-(4-ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine)
- 2549019-56-7(2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 23600-77-3(Phenol, 4-bromo-,1-propanoate)
- 1448036-47-2(5-bromo-N-{4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide)
- 1213588-86-3((3S)-3-amino-3-(4-methoxynaphthalen-1-yl)propan-1-ol)
- 1372548-32-7(1,4-Piperidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 4-ethyl ester)
- 147372-95-0(1H-Indole-3-butanol, 1-(4-fluorophenyl)-)
- 39947-04-1(N6-Benzoyl-2',3'-isopropylideneadenosine)
- 1805446-02-9(4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde)
- 1260904-23-1(N-(4-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:112408-68-1)3'-Deoxy-4-O-Methylsappanol

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta